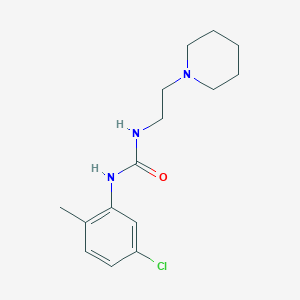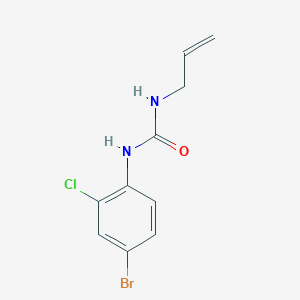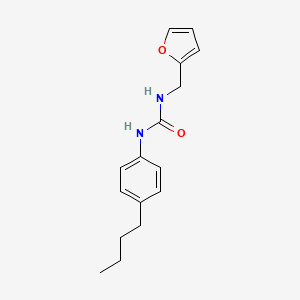
3-(4-isobutylphenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isobutylphenyl)-1H-pyrazol-5-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrazole ring substituted with a 4-isobutylphenyl group, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isobutylphenyl)-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-isobutylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-isobutylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(4-isobutylphenyl)-1H-pyrazol-5-one.
Reduction: Formation of 3-(4-isobutylphenyl)-1H-pyrazol-5-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-isobutylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, a widely used non-steroidal anti-inflammatory drug (NSAID).
Naproxen: 2-(6-methoxynaphthalen-2-yl)propanoic acid, another NSAID with similar anti-inflammatory properties.
Uniqueness
3-(4-isobutylphenyl)-1H-pyrazol-5-ol is unique due to its pyrazole ring structure, which imparts different chemical reactivity and potential biological activities compared to other similar compounds like ibuprofen and naproxen. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(16)15-14-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYVDKDSBGYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5287970.png)

![4-hydroxy-4-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5287978.png)
![1-{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5287979.png)
![(1R,5R,11aS)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5287996.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5288011.png)
![2,5-dimethoxy-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5288023.png)
![N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5288028.png)
![7-[(3-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5288032.png)

![(3S*,5R*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzoyl)-3-piperidinecarboxylic acid](/img/structure/B5288040.png)

![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B5288055.png)
